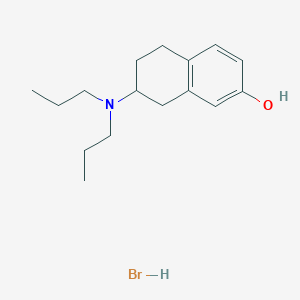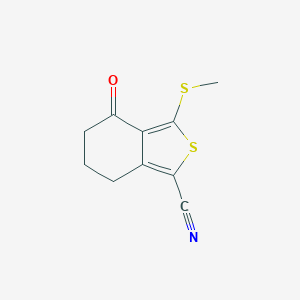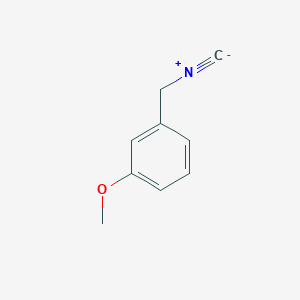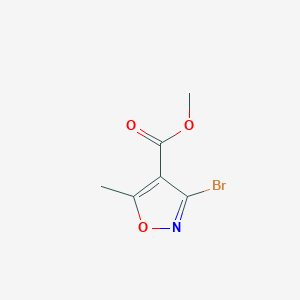
Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organometallic compounds often involves intricate procedures that ensure the precise assembly of constituent atoms. While specific synthesis methods for Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate are not directly mentioned, related compounds such as chiral dibromonickel complexes bearing sec-phenethyl groups have been synthesized through meticulous processes that involve the transformation of ligands to facilitate the formation of desired complexes (Yuan et al., 2013). These methodologies underscore the sophisticated nature of chemical synthesis in the realm of organometallic chemistry.
Molecular Structure Analysis
The molecular structure of organic and organometallic compounds is pivotal in determining their chemical reactivity and potential applications. X-ray crystallographic analysis is a common technique used for structural determination. For example, the structural analysis of certain nickel complexes has revealed pseudo-tetrahedral geometry around the nickel center, highlighting the importance of molecular geometry in understanding the properties and reactivity of complex compounds (Yuan et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of compounds like Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is influenced by their molecular structure. Organometallic complexes often participate in catalytic reactions, polymerization, and other chemical transformations that are essential in materials science and synthetic chemistry. For instance, certain nickel complexes have shown catalytic activity in the polymerization of ethylene, indicating the potential utility of these compounds in industrial applications (Yuan et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Properties of Metal Complexes : The synthesis of new ligands, including those containing 1,1-dimethylethyl groups, and their properties when forming binuclear metal complexes have been described. These complexes exhibit interesting redox activities (Bradbury et al., 1989).
Building Blocks for Bifunctional Ligands : Compounds with 1,1-dimethylethyl groups have been used as building blocks for the preparation of bifunctional ligands. These ligands feature functional groups that can conjugate with other molecules, making them useful in chelation therapy and potentially in drug delivery (Anelli et al., 1999).
Synthesis of Chiral Ligands and Polymers : The synthesis and characterization of chiral ligands containing 1,1-dimethylethyl groups have been explored. These ligands have been applied in the synthesis of nanosized dendritic polyethylene, indicating potential applications in materials science (Yuan et al., 2013).
Antioxidant Activity in Plants : A study identified a compound with 1,1-dimethylethyl groups as a naturally occurring antioxidant in certain plants. This suggests potential applications in food, cosmetics, and pharmaceuticals (Bouftira et al., 2007).
Therapeutic Applications : Certain derivatives, including those with 1,1-dimethylethyl groups, have been found useful in the treatment of inflammation and/or pain (Sikora, 2000).
Spectroscopic Analysis : Studies have been conducted on the NMR chemical shifts of compounds containing bis(1,1‐dimethylethyl) groups, providing valuable information for chemical analysis and characterization (Freeman & Lee, 1988).
Safety And Hazards
The Safety Data Sheet (SDS) for Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate recommends avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . It also suggests providing appropriate exhaust ventilation at places where dust is formed .
Propiedades
IUPAC Name |
tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)15(9-7-8-14)11(17)19-13(4,5)6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEFPQDDFBRHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCBr)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442590 | |
| Record name | Di-tert-butyl (3-bromopropyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate | |
CAS RN |
172846-33-2 | |
| Record name | Di-tert-butyl (3-bromopropyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)


![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)







![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)
